![molecular formula C21H21N5O4S B11660000 {2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11660000.png)
{2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid
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Overview
Description
{2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated triazole with hydrazine hydrate.
Phenoxyacetic Acid Coupling: Finally, the phenoxyacetic acid moiety is attached via an esterification reaction using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, automated purification systems, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing triazole moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. The compound may exhibit similar effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies have shown that triazole-containing compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Therapeutic Potential
The therapeutic applications of 2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid are being explored in various contexts:
Antifungal Agents
Due to its structural similarities with known antifungal agents, this compound could be developed as a new treatment for fungal infections, particularly those resistant to existing therapies.
Cancer Treatment
The ability of the compound to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development. Research is ongoing to elucidate its mechanisms of action and efficacy in preclinical models.
Anti-inflammatory Drugs
Given the compound's potential anti-inflammatory properties, it may be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Efficacy | Demonstrated significant activity against Candida species with minimal cytotoxicity. |
Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines with an IC50 value comparable to standard treatments. |
Study C | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of {2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyacetic acid moiety may mimic natural substrates, leading to competitive inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog with herbicidal properties.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a phenoxyacetic acid backbone, used for selective weed control.
Uniqueness
{2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid is unique due to its combination of a triazole ring and a phenoxyacetic acid moiety This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler phenoxyacetic acid derivatives
Biological Activity
The compound 2-[(E)-({[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid represents a novel addition to the family of triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring which is known for its biological significance.
- A sulfanyl group that enhances its reactivity.
- An acetylhydrazone moiety , contributing to its pharmacological properties.
This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation in various cancer cell lines. The presence of the triazole ring is essential for this activity, as it contributes to the compound's ability to disrupt cellular processes.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HT29 | 1.61 ± 1.92 | Inhibition of Bcl-2 |
Compound B | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
The aforementioned compounds demonstrate the potential for similar activities in our target compound due to structural similarities and the presence of electron-donating groups that enhance cytotoxicity .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The compound's sulfanyl group may play a critical role in enhancing its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
E. coli | 32 µg/mL | Bacteriostatic |
S. aureus | 16 µg/mL | Bactericidal |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole compounds has been documented, with some derivatives demonstrating inhibition of cyclooxygenase (COX) enzymes. The target compound's structural features may similarly inhibit COX-II, leading to reduced inflammation.
Case Studies and Research Findings
In a study examining various triazole derivatives, it was found that modifications to the phenyl ring significantly influenced biological activity. For example, the introduction of electron-withdrawing groups increased potency against certain cancer cell lines .
Another study highlighted the role of hydrazone linkages in enhancing bioactivity by facilitating interactions with specific biological targets, including enzymes involved in cancer progression and inflammation .
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H21N5O4S/c1-2-26-20(15-8-4-3-5-9-15)24-25-21(26)31-14-18(27)23-22-12-16-10-6-7-11-17(16)30-13-19(28)29/h3-12H,2,13-14H2,1H3,(H,23,27)(H,28,29)/b22-12+ |
InChI Key |
SOQAQDDTUAJQCH-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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